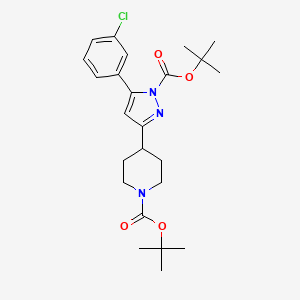

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a bis-Boc-protected pyrazole-piperidine derivative featuring a 3-chlorophenyl substituent on the pyrazole ring. The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the piperidine and pyrazole nitrogen atoms, enhancing stability during synthetic processes. Its structural complexity arises from the integration of a piperidine ring, a pyrazole heterocycle, and aromatic substitution, which collectively influence its electronic, steric, and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the 3-chlorophenyl group.

Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate under basic conditions.

Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from

The synthesis and characterization of structurally related compounds in provide critical benchmarks for comparison:

Key Observations:

- Substituent Effects: The 3-chlorophenyl group in the target compound likely imparts distinct electronic and steric properties compared to 4-methylphenyl (5m) or 3-trifluoromethylphenyl (5n, 5o). The electron-withdrawing Cl and CF₃ groups may reduce nucleophilicity at the pyrazole ring, influencing reactivity in downstream functionalization .

- Stereochemical Influence: The (3R) and (3S) configurations in 5n and 5o result in opposite optical rotations ([α]D20 = +9.9 vs. −9.8), highlighting the role of stereochemistry in physicochemical properties. The target compound’s stereochemistry (if resolved) would similarly affect its behavior .

- Yield Variations: The lower yield of 5o (63%) compared to 5n (79%) suggests that stereochemical outcomes may influence reaction efficiency, possibly due to steric hindrance from the CF₃ group .

tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic Acid ()

This compound shares a Boc-protected piperazine core and a chlorophenyl substituent but differs in the linker (carboxamide vs. pyrazole). Single-crystal X-ray data (R factor = 0.043) confirm planar geometry at the pyridine ring, contrasting with the non-planar piperidine in the target compound. The 4-chlorophenyl group in this analog may exhibit similar electronic effects to the 3-chlorophenyl group in the target molecule but with altered spatial interactions due to positional isomerism .

Boronic Acid Derivatives ()

Example 75 in describes a tert-butyl carbamate with a furan-boronic acid substituent. While structurally distinct, its synthesis via Suzuki-Miyaura coupling (using Pd catalysis) mirrors methodologies applicable to the target compound. The use of sodium carbonate and [Pd(dppf)Cl₂] in 1,2-dimethoxyethane/water could inform optimization of cross-coupling steps for introducing the 3-chlorophenyl group .

Pyrazolo-Pyrimidine Derivatives ()

Compounds such as tert-butyl 4-(6-methoxy-5-(pyrimidine-4-carboxamido)-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₃H₂₈N₆O₄) share the Boc-piperidine motif but incorporate indazole and pyrimidine heterocycles. Their ¹H-NMR data (e.g., δ 1.45 ppm for Boc CH₃) align with characteristic Boc group signals in the target compound, validating spectroscopic identification strategies .

Biological Activity

tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Derivative : The initial step involves the reaction of piperidine derivatives with hydrazines to form pyrazole rings.

- Boc Protection : The introduction of the tert-butoxycarbonyl (Boc) group is crucial for protecting the amine functionality during subsequent reactions.

- Carboxylation : The final step involves the carboxylation of the piperidine ring, yielding the desired compound.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Anticancer Activity : A study demonstrated that a related pyrazole derivative significantly inhibited the growth of breast cancer cells in vitro, leading to a 70% reduction in cell viability at high concentrations .

- Anti-inflammatory Research : Another investigation revealed that a piperidine-based compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Study : Research involving neuroblastoma cells showed that treatment with a piperidine derivative resulted in decreased levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress .

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols:

- Respiratory protection (e.g., N95 masks or fume hoods) to avoid inhalation of fine particulates .

- Gloves (nitrile or neoprene) and eye protection (goggles) to prevent skin/eye contact .

- Store in a cool, dry environment away from ignition sources (e.g., heat, open flames) .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer : Common purification methods include:

- Recrystallization : Optimize solvent selection (e.g., ethyl acetate/hexane mixtures) based on solubility data .

- Column Chromatography : Use silica gel with gradients of polar/non-polar solvents (e.g., dichloromethane:methanol) to isolate high-purity fractions .

- HPLC : For analytical-scale purification, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm the piperidine and pyrazole ring substitutions, particularly the 3-chlorophenyl group .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between tert-butyl protecting groups and core structures .

- IR Spectroscopy : Identify carbonyl stretches (C=O, ~1700 cm−1) from the tert-butoxycarbonyl (Boc) groups .

Advanced Research Questions

Q. How can synthetic challenges like low yields in the coupling of pyrazole and piperidine moieties be addressed?

- Methodological Answer :

- Optimize Catalysts : Screen palladium-based catalysts (e.g., Pd(OAc)2) or copper(I) iodide for Buchwald-Hartwig coupling reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and solubility of intermediates .

- Temperature Control : Perform reactions under reflux (80–120°C) to balance activation energy and decomposition risks .

Q. What strategies resolve contradictions in reported reaction conditions for Boc-deprotection?

- Methodological Answer :

- Acid Sensitivity : Use TFA (trifluoroacetic acid) in dichloromethane for mild deprotection without side reactions .

- Alternative Methods : Compare HCl/dioxane vs. ZnBr2-mediated deprotection to assess efficiency via LC-MS monitoring .

- Controlled Studies : Perform kinetic analyses (e.g., variable temperature 1H-NMR) to track byproduct formation .

Q. How can researchers analyze the steric effects of the 3-chlorophenyl group on molecular conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to measure dihedral angles between the pyrazole ring and piperidine-Boc groups .

- Computational Modeling : Use DFT (Density Functional Theory) to simulate steric hindrance and torsional strain .

- Comparative Studies : Synthesize analogs with substituents (e.g., 4-chlorophenyl) and compare conformational data .

Q. What are the best practices for troubleshooting instability during long-term storage?

- Methodological Answer :

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH) with HPLC to identify hydrolysis products .

- Stabilizers : Add desiccants (e.g., silica gel) or store under inert gas (argon) to prevent oxidation .

- Lyophilization : For hygroscopic batches, lyophilize and store at -20°C in amber vials .

Properties

Molecular Formula |

C24H32ClN3O4 |

|---|---|

Molecular Weight |

462.0 g/mol |

IUPAC Name |

tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3 |

InChI Key |

PQNGSBQGBLBKDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.